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Compound of Interest

Compound Name: (S)-ATPO

L Get Quote

Cat. No.: B1665826

(S)-ATPO ((2S)-2-amino-3-(3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)-1,2-oxazol-4-yl)propanoic
acid) is a synthetic amino acid derivative and a conformationally restricted analog of glutamate.
It is recognized as a ligand for ionotropic glutamate receptors, particularly the a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a
technical overview of its core properties, relevant signaling pathways, and experimental
methodologies for its study, aimed at researchers in pharmacology and drug development.

Core Properties of (S)-ATPO

The fundamental chemical and physical characteristics of (S)-ATPO are summarized below.

Property Value

Molecular Formula C10H12N60s

Molecular Weight 296.24 g/mol
2S)-2-amino-3-(3-hydroxy-5-(2-methyl-2H-

IUPAC Name (25) (3-hy Y5 y ]
tetrazol-5-yl)-1,2-oxazol-4-yl)propanoic acid

CAS Number 203644-60-8
(S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-

Synonyms

tetrazol-5-yl)isoxazol-4-yl]propionic acid

Canonical SMILES

CN1N=NN=C1C2=C(C(=N0O2)0)CC(C(=0)O)N

InChl Key

ZCLCVMAOSUHBAE-VKHMYHEASA-N
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Pharmacological Profile

(S)-ATPO is characterized as a ligand for AMPA-type ionotropic glutamate receptors. These
receptors are critical mediators of fast excitatory synaptic transmission throughout the central
nervous system.[1][2] While it is established as a tool for studying AMPA receptors, specific
quantitative data detailing its binding affinity (Ki) and functional potency (ECso) across the
different AMPA receptor subunits (e.g., GIuAl, GIluA2, GIuA3, GluA4) are not readily available
in publicly accessible literature. Some studies have characterized related compounds, such as
(S)-ATPA, which showed an apparent K(D) of 16 UM in rat cortical preparations.[3] Other
research has noted that the broader class of ATPO compounds can act as competitive
antagonists at AMPA receptors.[4] This highlights the necessity for empirical validation of its
activity profile in any planned experimental system.

AMPA Receptor Signaling Pathways

Activation of AMPA receptors by an agonist initiates a cascade of downstream signaling events
crucial for synaptic plasticity, learning, and memory.[1] The binding of an agonist like (S)-ATPO
induces a conformational change in the receptor, opening its integral ion channel.[1]

This leads to:

 lon Influx: A rapid influx of sodium (Na*) ions, and in the case of calcium-permeable AMPA
receptors (typically those lacking the edited GIuA2 subunit), an influx of calcium (Ca?*) ions.

o Depolarization: The influx of positive ions causes depolarization of the postsynaptic
membrane, generating an excitatory postsynaptic potential (EPSP).

o Activation of Downstream Effectors: The increase in intracellular Ca?* acts as a critical
second messenger, activating a host of downstream signaling molecules, including:

o Ca?*/calmodulin-dependent protein kinase Il (CaMKII): A key protein in the induction of
long-term potentiation (LTP).

o Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases phosphorylate various
substrates, including the AMPA receptors themselves, modulating their function and
trafficking.
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o Mitogen-activated protein kinase (MAPK/ERK) pathway: This pathway is involved in
longer-term changes, including gene expression and protein synthesis, which are
necessary for the consolidation of synaptic plasticity.

These signaling events ultimately regulate the number and function of AMPA receptors at the
synapse, forming the molecular basis for synaptic strengthening or weakening.
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Fig. 1: Downstream signaling cascade following AMPA receptor activation.

Experimental Protocols

To characterize the functional effects of (S)-ATPO or similar compounds on AMPA receptors,
the whole-cell patch-clamp electrophysiology technique is commonly employed.[5] This method
allows for the direct measurement of ion currents flowing through receptors on the membrane
of a single neuron.

Representative Protocol: Whole-Cell Voltage-Clamp
Recording

Objective: To measure AMPA receptor-mediated currents in cultured neurons in response to the
application of an agonist.

1. Preparation of Solutions:

o External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NacCl,
2.5 KCl, 2 CaClz, 1 MgClz, 25 NaHCOs, 1.25 NaH2POa, and 25 glucose. Saturate with 95%
02/5% COa.

« Internal Solution: Prepare a pipette solution containing (in mM): 135 K-Gluconate, 10
HEPES, 2 MgClz, 0.2 EGTA, 2 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with KOH and
osmolarity to ~290 mOsm.

2. Cell Preparation:

o Use primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on glass
coverslips.

o Transfer a coverslip to the recording chamber on the microscope stage and perfuse
continuously with oxygenated external solution.

3. Pipette Preparation:

» Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MQ when
filled with the internal solution.
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Fire-polish the pipette tip to ensure a smooth surface for sealing.[6]
Fill the pipette with the filtered internal solution.

. Establishing a Recording:
Mount the pipette onto the headstage of the patch-clamp amplifier.

Under visual guidance (e.g., DIC microscopy), approach a healthy neuron with the pipette
while applying slight positive pressure.[7]

Once the pipette touches the cell membrane, release the positive pressure to allow a high-
resistance (GQ) "giga-seal” to form.[6]

Set the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -70 mV
to isolate AMPA receptor currents and prevent NMDA receptor activation.[5]

Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette,
achieving the whole-cell configuration.[8]

. Data Acquisition:
Allow the cell to stabilize for 5-10 minutes.
Establish a baseline recording of spontaneous synaptic activity.
Apply (S)-ATPO at various concentrations via the perfusion system.

Record the inward currents elicited by the compound. Use a data acquisition system (e.g.,
pCLAMP software) to digitize and store the current traces.[7]

. Analysis:
Measure the peak amplitude of the agonist-evoked currents.

Plot the current amplitude against the agonist concentration to generate a dose-response
curve.
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« Fit the curve with the Hill equation to determine the ECso (concentration for half-maximal
effect) and the Hill slope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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